molecular formula C20H10Cl2O5 B2976295 (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 848671-86-3

(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

Cat. No.: B2976295
CAS No.: 848671-86-3
M. Wt: 401.2
InChI Key: XFDDYLPWPVQPNL-LSCVHKIXSA-N
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Description

“(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate” is a synthetic organic compound characterized by a dihydrobenzofuran core fused with a 3-oxo group and a furan-2-carboxylate ester at the 6-position. The Z-configuration of the benzylidene double bond (C=CH-Ar) is critical, as it determines the spatial arrangement of the 2,4-dichlorophenyl substituent, which influences electronic and steric properties.

Properties

IUPAC Name

[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2O5/c21-12-4-3-11(15(22)9-12)8-18-19(23)14-6-5-13(10-17(14)27-18)26-20(24)16-2-1-7-25-16/h1-10H/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDDYLPWPVQPNL-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=C(C=C4)Cl)Cl)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=C(C=C4)Cl)Cl)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a synthetic organic compound notable for its complex structure and potential biological activities. This compound belongs to the benzofuran class, which has been investigated for various pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Molecular Characteristics

  • Molecular Formula : C20H10Cl2O5
  • Molecular Weight : 401.2 g/mol
  • IUPAC Name : [(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas of interest:

1. Anti-Cancer Activity

Studies have shown that compounds in the benzofuran class exhibit significant anti-cancer properties. For instance, derivatives similar to this compound have demonstrated growth inhibitory effects on various cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Anti-Osteoclastic Activity

The compound has been evaluated for its anti-resorptive effects on osteoclasts, which are cells responsible for bone resorption. Certain analogs have shown comparable activity to estrogen in inhibiting osteoclast formation and function, suggesting potential applications in treating osteoporosis .

Case Study 1: Anti-Cancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of benzofuran derivatives for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural motifs to (Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran exhibited IC50 values in the low micromolar range against MCF-7 cells, highlighting their potential as anti-cancer agents .

Case Study 2: Osteoclast Inhibition

In another investigation focused on bone health, researchers tested the anti-resorptive effects of benzofuran derivatives on osteoclasts derived from human monocytes. The results showed that specific compounds could significantly reduce osteoclast formation and activity, suggesting a mechanism that could be leveraged for osteoporosis treatment .

Data Tables

Activity Cell Line/Model IC50 Value Reference
Anti-cancerMCF-7Low µM
Anti-cancerMIA PaCa-2Low µM
Anti-resorptiveOsteoclastsComparable to E(2)
AntimicrobialVarious pathogensNot specified

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound is compared to two structurally related analogs:

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate (): Substituted with a single 4-chloro group on the benzylidene ring.

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate (): Features 2,4-dimethoxy substituents instead of halogens.

Key structural differences include:

  • Substituent electronic effects : Chlorine (electron-withdrawing) vs. methoxy (electron-donating).
  • Steric bulk : Methoxy groups introduce larger substituents compared to chlorine.
  • Z-configuration : All three compounds share the Z-isomer, ensuring consistent spatial orientation of the benzylidene moiety.

Physicochemical Properties

Property Target Compound (2,4-dichloro) 4-Chloro Analog 2,4-Dimethoxy Analog
Molecular Weight (g/mol) ~402.2 (estimated)* 366.7 392.09
XLogP3 ~6.0 (estimated) ** 5.0 ~3.5 (estimated)**
Hydrogen Bond Acceptors 5 5 7
Rotatable Bonds 4 4 4
Topological Polar Surface Area 65.7 Ų 65.7 Ų ~80 Ų (estimated)

Estimated by adding the molecular weight of an additional Cl (35.45 g/mol) to the 4-chloro analog.
*
Estimated based on substituent contributions: Cl increases logP, while OMe decreases it.

Computational Analysis

  • Lipophilicity : The target compound’s higher chlorine content increases XLogP3 (~6.0) compared to the 4-chloro (5.0) and 2,4-dimethoxy (~3.5) analogs. This suggests enhanced membrane permeability but reduced aqueous solubility .
  • Hydrogen bonding: The dimethoxy analog’s additional oxygen atoms (7 acceptors vs.

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